4-((4-Ethoxybenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
Description
4-((4-Ethoxybenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol is a Schiff base derivative of 1,2,4-triazole-3-thiol, characterized by a pyridin-2-yl substituent at position 5 and a 4-ethoxybenzylidene moiety at position 2. Its molecular formula is C₁₆H₁₄N₅OS, with a monoisotopic mass of 332.0923 g/mol . The compound belongs to a class of heterocyclic molecules widely studied for their diverse pharmacological properties, including antimicrobial, anticancer, and antiviral activities.
Properties
CAS No. |
613248-23-0 |
|---|---|
Molecular Formula |
C16H15N5OS |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
4-[(E)-(4-ethoxyphenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H15N5OS/c1-2-22-13-8-6-12(7-9-13)11-18-21-15(19-20-16(21)23)14-5-3-4-10-17-14/h3-11H,2H2,1H3,(H,20,23)/b18-11+ |
InChI Key |
AENKDMLHIHXZCD-WOJGMQOQSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=N3 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Hydrazide Formation
Pyridine-2-carboxylic acid is treated with hydrazine hydrate in ethanol under reflux conditions to yield pyridine-2-carbohydrazide. This reaction proceeds via nucleophilic acyl substitution, with the hydrazine attacking the carbonyl carbon.
Reaction Conditions:
-
Solvent: Ethanol (absolute)
-
Temperature: 78°C (reflux)
-
Duration: 4–6 hours
-
Yield: 85–92%
Dithiocarbazinate Intermediate
The hydrazide is then converted to potassium dithiocarbazinate by reacting with carbon disulfide (CS₂) in the presence of potassium hydroxide. This step introduces the sulfur atom necessary for the thiol group in the final product.
Reaction Equation:
Key Parameters:
-
Molar ratio (hydrazide:CS₂:KOH): 1:1.2:1.1
-
Reaction time: 2 hours at 0–5°C
-
Yield: 75–80%
Cyclization to Triazole-Thiol
The dithiocarbazinate undergoes cyclization with hydrazine hydrate under microwave irradiation or conventional heating. Microwave synthesis reduces reaction time from 8–12 hours to 15–20 minutes, enhancing efficiency.
Microwave Conditions:
-
Power: 300 W
-
Temperature: 120°C
-
Solvent-free
-
Yield: 88–95%
Schiff Base Formation
The second critical step involves condensing the 4-amino group of the triazole-thiol with 4-ethoxybenzaldehyde to form the benzylideneamino moiety.
Reaction Mechanism
The amine group of the triazole nucleophilically attacks the aldehyde carbonyl, forming an imine (Schiff base) via dehydration. Acid catalysis (e.g., acetic acid) or base-mediated conditions (e.g., NaOH) accelerate the reaction.
Optimized Procedure:
-
Reactants:
-
4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol (1 equiv)
-
4-ethoxybenzaldehyde (1.1 equiv)
-
-
Catalyst: Glacial acetic acid (0.5 mL per mmol of aldehyde)
-
Solvent: Ethanol (10 mL per mmol)
-
Conditions: Reflux for 6–8 hours
-
Yield: 70–78%
Alternative Catalytic Approaches
Recent studies highlight the use of Lewis acids (e.g., ZnCl₂) or ionic liquids (e.g., [BMIM]BF₄) to improve yields to 85–90% under milder conditions (60–70°C, 3–4 hours).
Spectroscopic Characterization
The synthesized compound is validated using advanced analytical techniques:
¹H NMR Analysis
IR Spectroscopy
Comparative Analysis of Synthetic Routes
| Method | Conditions | Time | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Conventional heating | Ethanol, reflux, 8 hours | 8h | 70 | 98 |
| Microwave-assisted | Solvent-free, 300W, 15min | 15min | 95 | 99 |
| Ionic liquid catalysis | [BMIM]BF₄, 70°C, 3h | 3h | 88 | 98.5 |
Microwave irradiation significantly enhances reaction efficiency, reducing energy consumption and side reactions.
Challenges and Optimization Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
4-((4-Ethoxybenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imine group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of tuberculosis and other bacterial infections.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-((4-Ethoxybenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is believed to result from its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.
Comparison with Similar Compounds
Key Observations :
- Electron Effects : Ethoxy and methoxy groups are electron-donating, while nitro groups are electron-withdrawing, influencing reactivity and binding to biological targets.
- Aromatic Systems : Pyridin-2-yl and pyridin-4-yl substituents enhance metal coordination and hydrogen bonding .
- Steric Effects : Bulky substituents (e.g., anthracene) may reduce bioavailability despite improving binding affinity .
Key Observations :
- Catalyst Impact : Acetic acid is a common catalyst for Schiff base formation, but yields depend on aldehyde reactivity. Electron-deficient aldehydes (e.g., nitro-substituted) often require longer reaction times.
- Yield Trends : Bulky or electron-poor aldehydes (e.g., anthracene) may reduce yields due to steric hindrance or poor solubility .
Antimicrobial Activity
Anticancer Activity
Key Observations :
- Substituent-Activity Relationship : Nitro groups enhance antibacterial potency via DHFR inhibition, while pyridinyl and furanyl groups improve anticancer activity through metal coordination .
Biological Activity
The compound 4-((4-Ethoxybenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol , also known by its CAS number 613248-23-0, is a member of the 1,2,4-triazole family. This class of compounds has garnered significant attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to detail the biological activity of this specific compound based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 311.38 g/mol. The structure features a triazole ring, which is known for its pharmacological significance. The presence of the ethoxybenzylidene and pyridine moieties enhances its potential biological activity.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazole-3-thiol compounds exhibit substantial antimicrobial properties. A study focusing on S-substituted derivatives demonstrated that these compounds showed activity against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, with Minimum Inhibitory Concentrations (MICs) ranging from 31.25 to 125 μg/mL . The specific compound has shown promising results in preliminary assays against these pathogens.
Anticancer Activity
Several studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have been tested for cytotoxicity against various cancer cell lines. One notable study utilized the MTT assay to evaluate cytotoxic effects against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cells. Results indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells, suggesting that structural modifications can enhance their therapeutic efficacy .
Structure-Biological Activity Relationship
The biological activity of the triazole derivatives is closely linked to their molecular structure. Variations in substituents on the sulfur atom and other functional groups significantly influence their antimicrobial and anticancer activities. For example, the presence of an ethoxy group has been associated with enhanced interactions with biological targets, potentially increasing the compound's effectiveness .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Tested Organisms/Cells | MIC/IC50 Values | Notes |
|---|---|---|---|
| Antimicrobial | E. coli, S. aureus, P. aeruginosa | 31.25 - 125 μg/mL | Effective against multiple bacterial strains |
| Anticancer | IGR39 (melanoma), MDA-MB-231 (breast), Panc-1 (pancreatic) | Varies; selective cytotoxicity observed | Shows promise as an anticancer agent |
Case Study 1: Antimicrobial Efficacy
In a comparative study examining various triazole derivatives, it was found that compounds with similar structural characteristics as this compound exhibited significant antibacterial activity at low concentrations. This study reinforces the potential for developing new antimicrobial agents based on triazole scaffolds .
Case Study 2: Cytotoxicity Profiles
Another investigation focused on evaluating the cytotoxicity of synthesized triazole derivatives against cancer cell lines. The results indicated that certain modifications led to increased selectivity towards cancer cells while minimizing effects on normal cells . This highlights the therapeutic potential of such compounds in targeted cancer therapies.
Q & A
Q. What are the standard synthetic protocols for 4-((4-ethoxybenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be optimized?
The synthesis typically involves a multi-step process starting with hydrazide precursors. For example:
- Step 1 : Condensation of 4-ethoxybenzaldehyde with 4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol under acidic or basic conditions (e.g., ethanol or methanol with catalytic HCl or NaOH) to form the Schiff base .
- Step 2 : Cyclization and purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) to isolate the product .
Optimization Tips : - Adjust reaction time (6–24 hours) and temperature (reflux vs. room temperature) to balance yield and purity.
- Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent integration (e.g., pyridine protons at δ 8.5–9.0 ppm, ethoxy group at δ 1.3–1.5 ppm) .
- HR-MS : Molecular ion peaks (e.g., m/z 299.064 [M+H]⁺) validate the molecular formula .
- IR Spectroscopy : Thiol (-SH) stretch at ~2500 cm⁻¹ and C=N imine stretch at ~1600 cm⁻¹ .
Q. What are the basic solubility and stability profiles of this compound under laboratory conditions?
- Solubility : Moderately soluble in DMSO and DMF, sparingly soluble in water. Enhanced solubility in ethanol/water mixtures (70:30) .
- Stability : Stable at room temperature in dark, dry conditions. Degrades under UV light (λ = 365 nm) via E→Z isomerization of the benzylidene group .
Advanced Research Questions
Q. How do substituent modifications (e.g., halogenation, methoxy groups) influence biological activity?
- Halogenation : Bromine or fluorine at the benzylidene position enhances antimicrobial activity (e.g., MIC = 8 µg/mL against Staphylococcus aureus) by increasing electrophilicity and membrane penetration .
- Methoxy Groups : Improve antiradical activity (e.g., 78% DPPH scavenging at 1×10⁻³ M) via resonance stabilization of radicals .
Methodological Approach : - Use QSAR models to predict substituent effects and validate with in vitro assays (e.g., MIC, MTT cytotoxicity) .
Q. How can data contradictions between computational predictions and experimental toxicity results be resolved?
Case Study : In silico LD₅₀ predictions for acute toxicity (e.g., 1190 mg/kg) may conflict with in vivo observations due to metabolite variability . Resolution Strategies :
Q. What experimental designs are recommended for evaluating anticancer activity in vitro?
- Cell Lines : Use human cancer cell lines (e.g., MCF-7, HepG2) and compare to non-cancerous lines (e.g., HEK293) for selectivity .
- Controls : Include cisplatin or doxorubicin as positive controls and DMSO as a vehicle control.
- Assays : MTT for IC₅₀ determination, Annexin V/PI staining for apoptosis, and ROS detection kits for mechanistic insights .
Q. How can photochemical properties be leveraged for controlled drug activation?
- E→Z Isomerization : Under UV light (365 nm), the benzylidene group isomerizes (Φ = 0.32), altering binding affinity to biological targets .
- Application : Design light-responsive prodrugs activated at specific wavelengths to minimize off-target effects .
Q. What methodologies are effective for studying metal complexation and its impact on bioactivity?
- Synthesis : React the thiol group with transition metals (e.g., Cu²⁺, Zn²⁺) in ethanol/water (1:1) at pH 7–8 .
- Characterization : X-ray crystallography or EPR to confirm octahedral geometry.
- Activity Testing : Compare free ligand vs. metal complexes in antimicrobial and anticancer assays. Enhanced activity in complexes is often due to redox cycling (e.g., Cu²⁺/Cu⁺) .
Key Methodological Recommendations
- Synthetic Chemistry : Prioritize column chromatography over recrystallization for higher purity (>95%) .
- Biological Assays : Include solvent controls to rule out DMSO-induced cytotoxicity .
- Computational Tools : Use SwissADME for bioavailability predictions and Molinspiration for target prioritization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
